An In-depth Technical Guide to (5S)-5-benzylmorpholin-3-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to (5S)-5-benzylmorpholin-3-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5S)-5-benzylmorpholin-3-one is a chiral heterocyclic compound belonging to the morpholinone class. The presence of a stereocenter at the C5 position, coupled with the benzyl substituent, imparts specific three-dimensional characteristics that are of significant interest in medicinal chemistry and drug design. This guide provides a comprehensive overview of the chemical properties, structural features, and a proposed stereoselective synthetic pathway for (5S)-5-benzylmorpholin-3-one. The discussion is grounded in established principles of organic synthesis and structural analysis, drawing parallels from closely related analogues to provide a robust framework for researchers. Potential applications are inferred from the biological activities of similar morpholine-containing scaffolds.
Introduction: The Significance of Chiral Morpholinones
The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] When a carbonyl group is introduced to form a morpholinone, and particularly when a chiral center is present, these structures become valuable building blocks for creating molecules with highly specific biological activities.[3][4] The stereochemistry of such compounds is often crucial for their interaction with biological targets, with different enantiomers potentially exhibiting vastly different potencies and selectivity.[3][4] (5S)-5-benzylmorpholin-3-one, with its defined stereochemistry, represents a key starting point for the development of novel therapeutics.
Chemical Structure and Properties
The fundamental characteristics of (5S)-5-benzylmorpholin-3-one are summarized below. While experimental data for this specific enantiomer is not widely published, these properties are based on its known molecular formula and data for the racemic or analogous compounds.
Structure
The structure of (5S)-5-benzylmorpholin-3-one features a six-membered morpholine ring containing an oxygen and a nitrogen atom at positions 1 and 4, respectively. A carbonyl group is located at the C3 position, and a benzyl group is attached to the chiral center at the C5 position with (S)-configuration.
Caption: 2D Structure of (5S)-5-benzylmorpholin-3-one.
Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 101250-48-0 | Specific to (5S) enantiomer |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| IUPAC Name | (5S)-5-benzylmorpholin-3-one | |
| Melting Point | 103-105 °C | Data for 5-Benzylmorpholin-3-one (CAS 7684-29-9), likely the racemate.[5] |
| Boiling Point | 155-160 °C | Data for 5-Benzylmorpholin-3-one (CAS 7684-29-9).[5] |
| Solubility | Expected to be soluble in methanol, ethanol, chloroform, and other common organic solvents. Limited solubility in water. | Inferred from general properties of similar organic compounds. |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm, and as a multiplet for the benzylic CH₂), and the protons of the morpholinone ring. The chiral center at C5 will likely induce diastereotopicity in the adjacent methylene protons, leading to more complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon around 170 ppm. Aromatic carbons of the benzyl group will appear in the 120-140 ppm region, while the aliphatic carbons of the morpholinone ring and the benzylic carbon will be found in the upfield region.
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Mass Spectrometry (MS): The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern would likely involve the loss of the benzyl group (m/z 91) and other characteristic fragments of the morpholinone ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹. An N-H stretching band would be observed around 3200-3400 cm⁻¹. Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, and aliphatic C-H stretching bands just below 3000 cm⁻¹.[6][7][8][9]
Stereoselective Synthesis
The synthesis of enantiomerically pure morpholinones is a key challenge in organic chemistry.[10] General strategies often involve the use of chiral starting materials or chiral auxiliaries to control the stereochemistry of the final product.[1][3][11] A plausible and efficient route to (5S)-5-benzylmorpholin-3-one starts from the readily available chiral amino alcohol, (S)-phenylalaninol.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for (5S)-5-benzylmorpholin-3-one.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methodologies for the synthesis of substituted morpholinones from amino alcohols.[10][12] Optimization of reaction conditions may be necessary.
Step 1: N-Protection of (S)-Phenylalaninol
-
Dissolve (S)-phenylalaninol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[13]
-
Add a base, for example, triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-(S)-phenylalaninol.
Causality: The protection of the amine is crucial to prevent N-alkylation in the subsequent step, ensuring selective O-alkylation. The Boc group is a common choice due to its stability under the conditions of the next step and its ease of removal.
Step 2: O-Alkylation
-
To a solution of N-Boc-(S)-phenylalaninol (1.0 eq.) in anhydrous THF, add sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 eq.) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: This step introduces the two-carbon unit that will form the C2 and C3 positions of the morpholinone ring. The use of a strong base like NaH is necessary to deprotonate the hydroxyl group, forming a nucleophilic alkoxide for the subsequent Sₙ2 reaction with ethyl bromoacetate.
Step 3: Deprotection and Cyclization
-
Dissolve the O-alkylated intermediate from Step 2 in a solvent such as DCM or dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
The resulting amino ester intermediate can then be cyclized by heating in a high-boiling point solvent like toluene or xylene, often with a catalytic amount of a base to promote the intramolecular amidation.
-
After cooling, the product can be purified by recrystallization or column chromatography to yield (5S)-5-benzylmorpholin-3-one.
Causality: The acidic conditions selectively cleave the Boc protecting group, liberating the amine. The subsequent heating provides the thermal energy required for the intramolecular cyclization (lactamization), where the newly freed amine attacks the ester carbonyl to form the stable six-membered morpholinone ring.
Potential Applications in Drug Development
While specific biological activity data for (5S)-5-benzylmorpholin-3-one is not extensively documented, the broader class of chiral morpholines and morpholinones has shown significant potential in various therapeutic areas.
As a Scaffold for Kinase Inhibitors
The morpholine moiety is a common feature in many kinase inhibitors. For instance, derivatives of pyrazolopyrimidine containing chiral morpholines have been developed as highly selective inhibitors of the mammalian target of rapamycin (mTOR), a key protein in cell growth and proliferation.[3] The stereochemistry of the morpholine ring can significantly influence the potency and selectivity of these inhibitors. (5S)-5-benzylmorpholin-3-one could serve as a valuable starting material for the synthesis of novel kinase inhibitors.
In the Development of Antimalarial Agents
Benzylmorpholine structures have been incorporated into tetraoxane-based compounds with potent antimalarial activity.[14][15] The benzylmorpholine moiety in these molecules is thought to contribute to their pharmacokinetic properties and overall efficacy. The stereochemistry of this fragment could play a role in the interaction with biological targets within the Plasmodium falciparum parasite.
Other Potential Therapeutic Areas
The versatility of the morpholine scaffold suggests that derivatives of (5S)-5-benzylmorpholin-3-one could be explored for a wide range of biological activities, including as antibacterial, antiviral, and anti-inflammatory agents.[1][2]
Caption: Potential drug development pathways from (5S)-5-benzylmorpholin-3-one.
Conclusion
(5S)-5-benzylmorpholin-3-one is a chiral building block with significant potential in the field of medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its structure and properties can be reliably inferred from related compounds. The proposed stereoselective synthesis, starting from (S)-phenylalaninol, provides a clear and viable pathway for its preparation in an academic or industrial research setting. The established importance of the chiral morpholine scaffold in a variety of biologically active molecules underscores the value of (5S)-5-benzylmorpholin-3-one as a key intermediate for the discovery of new and improved therapeutics. Further research into the specific biological activities of this compound and its derivatives is warranted.
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